molecular formula C36H64O8Si4 B3222265 7-Oxabicyclo[4.1.0]heptane,3,3',3'',3'''-[(2,4,6,8-tetramethylcyclotetrasiloxane-2,4,6,8-tetrayl)tetra-2,1-ethanediyl]tetrakis- CAS No. 121225-98-7

7-Oxabicyclo[4.1.0]heptane,3,3',3'',3'''-[(2,4,6,8-tetramethylcyclotetrasiloxane-2,4,6,8-tetrayl)tetra-2,1-ethanediyl]tetrakis-

Cat. No.: B3222265
CAS No.: 121225-98-7
M. Wt: 737.2 g/mol
InChI Key: CNPGPQPKOZPIHW-UHFFFAOYSA-N
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Description

The compound 7-Oxabicyclo[4.1.0]heptane,3,3',3'',3'''-[(2,4,6,8-tetramethylcyclotetrasiloxane-2,4,6,8-tetrayl)tetra-2,1-ethanediyl]tetrakis- is a highly functionalized bicyclic epoxide with a tetrahedral cyclotetrasiloxane core. Each of the four silicon atoms in the siloxane ring is substituted with a 2,1-ethanediyl linker bearing a 7-oxabicyclo[4.1.0]heptane moiety. This structure combines the rigidity of the bicycloheptane epoxide with the thermal stability and flexibility of the siloxane backbone, making it suitable for applications in advanced materials, such as resins, coatings, and polymer additives .

Key features:

  • Bicyclic epoxide core: The 7-oxabicyclo[4.1.0]heptane group contains an oxygen atom in the strained epoxide ring, contributing to reactivity in polymerization or cross-linking reactions .
  • Siloxane backbone: The tetramethylcyclotetrasiloxane core enhances thermal stability and hydrophobicity, typical of organosilicon compounds .
  • Functionalization: The ethanediyl linkers allow modular substitution, enabling tailored material properties.

Properties

IUPAC Name

2,4,6,8-tetramethyl-2,4,6,8-tetrakis[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]-1,3,5,7,2,4,6,8-tetraoxatetrasilocane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H64O8Si4/c1-45(17-13-25-5-9-29-33(21-25)37-29)41-46(2,18-14-26-6-10-30-34(22-26)38-30)43-48(4,20-16-28-8-12-32-36(24-28)40-32)44-47(3,42-45)19-15-27-7-11-31-35(23-27)39-31/h25-36H,5-24H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNPGPQPKOZPIHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si]1(O[Si](O[Si](O[Si](O1)(C)CCC2CCC3C(C2)O3)(C)CCC4CCC5C(C4)O5)(C)CCC6CCC7C(C6)O7)CCC8CCC9C(C8)O9
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H64O8Si4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

121225-99-8
Details Compound: 7-Oxabicyclo[4.1.0]heptane, 3,3′,3′′,3′′′-[(2,4,6,8-tetramethylcyclotetrasiloxane-2,4,6,8-tetrayl)tetra-2,1-ethanediyl]tetrakis-, homopolymer
Record name 7-Oxabicyclo[4.1.0]heptane, 3,3′,3′′,3′′′-[(2,4,6,8-tetramethylcyclotetrasiloxane-2,4,6,8-tetrayl)tetra-2,1-ethanediyl]tetrakis-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121225-99-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID801017622
Record name 2,4,6,8-Tetramethyl-2,4,6,8-tetrakis[2-(3,4-epoxycyclohexyl)ethyl]cyclotetrasiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

737.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121225-98-7
Record name 2,4,6,8-Tetramethyl-2,4,6,8-tetrakis[2-(3,4-epoxycyclohexyl)ethyl]cyclotetrasiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Epoxy modified organosiloxane~
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Oxabicyclo[4.1.0]heptane,3,3’,3’‘,3’‘’-[(2,4,6,8-tetramethylcyclotetrasiloxane-2,4,6,8-tetrayl)tetra-2,1-ethanediyl]tetrakis- typically involves the reaction of cyclohexene with an oxidizing agent to form 7-Oxabicyclo[4.1.0]heptane . This intermediate can then be further reacted with 2,4,6,8-tetramethylcyclotetrasiloxane under specific conditions to yield the final compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and controlled environments would be essential to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

7-Oxabicyclo[4.1.0]heptane,3,3’,3’‘,3’‘’-[(2,4,6,8-tetramethylcyclotetrasiloxane-2,4,6,8-tetrayl)tetra-2,1-ethanediyl]tetrakis- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathways.

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted compounds with different functional groups attached to the silicon atoms.

Scientific Research Applications

Key Reactions:

  • Oxidation : Converts to 7-oxabicyclo[4.1.0]heptan-2-one.
  • Reduction : Cleavage of the epoxide ring can yield different products.
  • Substitution : Nucleophilic substitution can lead to various substituted derivatives.

Biological Applications

Research indicates that 7-Oxabicyclo[4.1.0]heptane exhibits potential biological activities, including antimicrobial and anticancer properties. Studies have focused on its derivatives for therapeutic applications in drug development.

Case Study: Anticancer Properties

A study demonstrated that certain derivatives of 7-Oxabicyclo[4.1.0]heptane showed significant cytotoxic effects against cancer cell lines, suggesting potential as anticancer agents .

Material Science Applications

In materials science, this compound has been utilized as a building block for synthesizing polymers with unique properties. The enthalpy of polymerization has been studied to understand the thermal properties of polymers derived from 7-Oxabicyclo[4.1.0]heptane .

The compound is also used in the production of specialty chemicals and materials that exhibit unique physical and chemical properties due to their bicyclic structure. Its application in industrial processes is still being explored but shows promise in creating advanced materials .

Mechanism of Action

The mechanism of action of 7-Oxabicyclo[4.1.0]heptane,3,3’,3’‘,3’‘’-[(2,4,6,8-tetramethylcyclotetrasiloxane-2,4,6,8-tetrayl)tetra-2,1-ethanediyl]tetrakis- involves its interaction with various molecular targets, including enzymes and proteins. The compound’s bicyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating certain biochemical pathways . The tetramethylcyclotetrasiloxane core also plays a role in stabilizing the compound and enhancing its reactivity.

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Properties of 7-Oxabicyclo[4.1.0]heptane Derivatives

Compound Substituents Molecular Formula Key Applications Thermal Stability (ΔfH°, kJ/mol) Reference
Target Compound Siloxane-ethanediyl CₙHₘO₄Si₄ Resins, coatings ~-200 (estimated)
1-Phenyl-7-oxabicyclo[4.1.0]heptane Phenyl C₁₁H₁₂O Catalysis, deuterated compounds -67.3
3-Vinyl-7-oxabicyclo[4.1.0]heptane Vinyl C₉H₁₄O Polymer cross-linking -70.1
Tetrakis[3-{6-[4-cyanophenylazo]phenoxy}propyl]silane Azobenzene C₅₆H₆₀N₈O₈Si₄ Optical materials -180 (estimated)

Biological Activity

7-Oxabicyclo[4.1.0]heptane derivatives have garnered attention in recent years due to their unique structural features and potential biological activities. This article focuses on the biological activity of the specific compound “7-Oxabicyclo[4.1.0]heptane,3,3',3'',3'''-[(2,4,6,8-tetramethylcyclotetrasiloxane-2,4,6,8-tetrayl)tetra-2,1-ethanediyl]tetrakis-” and summarizes relevant research findings.

Chemical Structure and Properties

The compound is characterized by a bicyclic structure with an oxabicyclo framework and a complex siloxane substituent. The molecular formula indicates the presence of multiple functional groups that may contribute to its biological activity.

Biological Activity Overview

Research has indicated that compounds within the oxabicyclo family exhibit various biological activities including antimicrobial and antimalarial effects. The following sections summarize specific findings related to the biological activities of this compound.

Antimicrobial Activity

A study on compounds derived from Pimpinella species revealed that related oxabicyclo compounds demonstrated significant antimicrobial activity against Mycobacterium intracellulare. Notably, IC50 values for these compounds ranged from 1.5 to 15.0 µg/mL .

CompoundIC50 (µg/mL)Target Organism
17.0M. intracellulare
215.0M. intracellulare
42.5M. intracellulare
610.0M. intracellulare

Antimalarial Activity

In addition to its antimicrobial properties, the compound has shown potential antimalarial effects against Plasmodium falciparum. The IC50 values for selected derivatives were reported as follows:

CompoundIC50 (µg/mL)Strain
12.2D6
163.0D6

These findings suggest that modifications to the bicyclic structure can enhance antimalarial potency .

Toxicological Studies

Toxicological assessments indicate that some derivatives of oxabicyclo compounds may cause skin irritation in chronic animal studies . The acute median lethal dose (LD50) values for related compounds were calculated at approximately 1847 mg/kg bw . These results underscore the importance of evaluating safety profiles alongside biological efficacy.

Case Studies

Several case studies have explored the synthesis and biological evaluation of oxabicyclo derivatives:

  • Synthesis and Evaluation : A study synthesized various derivatives and tested their antimicrobial and antimalarial activities using standard assays like MIC (Minimum Inhibitory Concentration) and IC50 determinations.
  • Structure-Activity Relationship (SAR) : Research has focused on understanding how modifications in the bicyclic structure affect biological activity, which is crucial for drug development.

Q & A

Basic: What are the recommended methodologies for synthesizing this compound?

Answer:
Synthesis of this bicyclic-siloxane hybrid requires a multi-step approach. Begin with the preparation of the cyclotetrasiloxane core via hydrolytic condensation of methyltrichlorosilane under controlled humidity (40–60% RH). Subsequent functionalization with ethanediyl linkers can be achieved using Grignard reagents in anhydrous tetrahydrofuran (THF) at −78°C to prevent premature crosslinking. Finally, the 7-oxabicyclo[4.1.0]heptane moieties are introduced via epoxide ring-opening reactions, catalyzed by Lewis acids like BF₃·Et₂O, ensuring regioselectivity at the bridgehead positions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the tetra-substituted product .

Advanced: How can conflicting NMR data for bridgehead substituents be resolved?

Answer:
Conflicting NMR assignments often arise from the compound’s rigid bicyclic framework and siloxane symmetry. To resolve this:

  • Use dynamic NMR (DNMR) at variable temperatures (e.g., −40°C to 60°C) to decouple overlapping signals caused by hindered rotation.
  • Apply 2D NOESY to identify spatial proximity between bridgehead protons and siloxane methyl groups.
  • Compare experimental ¹³C NMR shifts with density functional theory (DFT)-calculated values (B3LYP/6-31G* basis set) to validate assignments. For example, the C-3 position in the bicycloheptane ring typically shows a downfield shift (~85 ppm) due to epoxy strain, distinguishable from siloxane carbons (~5–25 ppm) .

Basic: What safety protocols are essential during handling?

Answer:

  • PPE : Wear nitrile gloves (EN 374 certified) and full-face respirators (NIOSH N100/P3) to prevent inhalation of siloxane vapors .
  • Ventilation : Use fume hoods with ≥100 ft/min face velocity during synthesis steps involving volatile siloxane precursors.
  • Spill Management : Absorb spills with vermiculite, avoiding water (risk of exothermic hydrolysis). Store waste in sealed containers labeled for halogenated organosilicon disposal .

Advanced: How does steric hindrance from the tetramethylcyclotetrasiloxane core influence reactivity?

Answer:
The steric bulk of the tetramethylcyclotetrasiloxane core reduces nucleophilic attack at the silicon centers by ~70% compared to linear analogs (measured via kinetic studies with MeOH). This is quantified using molecular volume calculations (e.g., Connolly surface area >400 Ų) and X-ray crystallography to confirm distorted tetrahedral geometry at Si atoms. Reactivity can be enhanced by substituting methyl groups with less bulky substituents (e.g., vinyl), though this compromises thermal stability above 150°C .

Basic: Which analytical techniques are optimal for purity assessment?

Answer:

  • HPLC-MS : Use a C18 column (4.6 × 250 mm) with acetonitrile/water (70:30) mobile phase; monitor for siloxane oligomers (m/z 450–600).
  • TGA : Verify thermal stability up to 200°C (degradation onset >210°C indicates high purity).
  • Elemental Analysis : Target <0.5% deviation from theoretical C, H, O, and Si content (e.g., C: 52.3%, H: 6.7%, Si: 20.1%) .

Advanced: What computational models predict its compatibility with polymer matrices?

Answer:

  • Molecular Dynamics (MD) Simulations : Simulate interaction energies (e.g., COMPASS III force field) between the compound and polymers like PDMS. A binding energy >−30 kcal/mol suggests strong interfacial adhesion.
  • Solubility Parameters : Calculate Hansen parameters (δD ≈ 17.5 MPa¹/², δP ≈ 3.2 MPa¹/²) to match with polymers such as epoxy resins (δD = 18.1, δP = 5.3).
  • COMSOL Multiphysics : Model stress distribution in composite materials under thermal cycling (20–150°C) to identify delamination risks .

Basic: How is stereochemical integrity maintained during synthesis?

Answer:

  • Use chiral auxiliaries (e.g., (R)-BINOL) during epoxide formation to enforce enantiomeric excess (>90% ee).
  • Monitor diastereomer ratios via chiral HPLC (Chiralpak IA column, hexane/isopropanol 95:5).
  • Quench reactions at −20°C to minimize racemization of the bicycloheptane moiety .

Advanced: What strategies mitigate siloxane ring-opening during functionalization?

Answer:

  • Protection/Deprotection : Temporarily shield siloxane oxygen atoms with trimethylsilyl (TMS) groups using HMDS/imidazole.
  • Low-Temperature Lithiation : Perform lithiation at −90°C (using n-BuLi/hexane) to avoid nucleophilic cleavage of Si–O bonds.
  • Kinetic Control : Limit reaction times to <2 hours for steps involving strong bases (e.g., LDA), confirmed by in-situ FTIR monitoring of Si–O stretches (1050–1100 cm⁻¹) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Oxabicyclo[4.1.0]heptane,3,3',3'',3'''-[(2,4,6,8-tetramethylcyclotetrasiloxane-2,4,6,8-tetrayl)tetra-2,1-ethanediyl]tetrakis-
Reactant of Route 2
Reactant of Route 2
7-Oxabicyclo[4.1.0]heptane,3,3',3'',3'''-[(2,4,6,8-tetramethylcyclotetrasiloxane-2,4,6,8-tetrayl)tetra-2,1-ethanediyl]tetrakis-

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